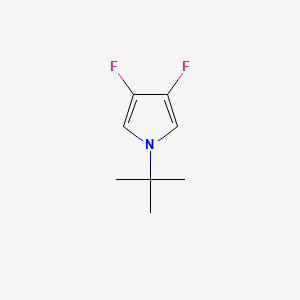

1-Tert-butyl-3,4-difluoropyrrole

Description

Significance of Pyrrole (B145914) Ring Systems in Advanced Organic Synthesis

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic synthesis. nih.govnih.gov It is a fundamental structural motif found in a vast array of biologically active compounds and functional materials. nih.govresearchgate.net The inherent aromaticity and electron-rich nature of the pyrrole ring make it a versatile building block for the construction of more complex molecular architectures. researchgate.net Its derivatives are integral to many pharmaceuticals, agrochemicals, and materials with applications in areas like organic light-emitting diodes (OLEDs). nih.gov

| Property | Value |

| Molecular Formula | C4H5N |

| Molecular Weight | 67.09 g/mol |

| pKa (conjugate acid) | ~17 |

| Aromaticity | Yes |

A table showing the basic properties of the parent pyrrole ring.

The Distinct Role of Fluorine Substitution in Heterocyclic Frameworks

The introduction of fluorine atoms into heterocyclic frameworks can dramatically alter the parent molecule's physicochemical properties. mdpi.comresearchgate.net Fluorine is the most electronegative element, and its small size allows for its incorporation with minimal steric hindrance. nih.gov The substitution of hydrogen with fluorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net These modifications are of paramount importance in medicinal chemistry, where fine-tuning such properties can lead to the development of more effective therapeutic agents. researchgate.net

| Effect of Fluorination | Impact on Heterocyclic Compounds |

| Increased Lipophilicity | Can enhance membrane permeability. |

| Enhanced Metabolic Stability | Blocks sites susceptible to oxidative metabolism. |

| Altered Acidity/Basicity | Influences the pKa of nearby functional groups. |

| Conformational Changes | Can impact receptor binding and biological activity. researchgate.net |

A table summarizing the general effects of fluorine substitution on heterocyclic compounds.

Research Landscape of 1-Tert-butyl-3,4-difluoropyrrole within Fluorinated Heterocycles

The research landscape for this compound appears to be notably sparse. A seminal paper from 1994 by Jacques Leroy and Claude Wakselman in Tetrahedron Letters stands as a key reference, detailing a synthetic route to 3,4-difluoro-1H-pyrrole that proceeds via an N-tert-butylated intermediate. This work confirms the existence and a method of synthesis for this compound.

The synthesis involved a [2+3] cycloaddition reaction between an N-tert-butyl 2-alkoxycarbonyl aziridine (B145994) and chlorotrifluoroethylene (B8367), followed by dealkylation to yield the N-unsubstituted 3,4-difluoropyrrole. This suggests that this compound is a stable, isolable intermediate.

Despite this foundational work, a comprehensive body of research dedicated specifically to the properties, reactivity, and applications of this compound has not been established in the subsequent literature. Much of the research on fluorinated pyrroles focuses on derivatives with different substitution patterns or those with more immediate and broad-ranging applications. The tert-butyl group, being sterically bulky, may influence the pyrrole ring's reactivity and potential for further functionalization, a topic that remains to be explored in depth.

The limited available information suggests that this compound is a compound of academic interest, primarily as a precursor in the synthesis of other fluorinated pyrroles. Its potential as a standalone functional molecule in materials science or medicinal chemistry has not been extensively investigated. The combination of the bulky tert-butyl group and the electron-withdrawing fluorine atoms at the 3 and 4 positions likely imparts unique electronic and steric properties that could be of interest for future research endeavors.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11F2N |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

1-tert-butyl-3,4-difluoropyrrole |

InChI |

InChI=1S/C8H11F2N/c1-8(2,3)11-4-6(9)7(10)5-11/h4-5H,1-3H3 |

InChI Key |

CWUYCQOYFIICKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=C(C(=C1)F)F |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 1 Tert Butyl 3,4 Difluoropyrrole

Electrophilic and Nucleophilic Reactivity of the Difluoropyrrole (B8296657) Core.acs.org

The presence of two fluorine atoms at the 3 and 4-positions of the pyrrole (B145914) ring, combined with a tert-butyl group at the nitrogen, creates a unique electronic and steric environment that governs its reactivity towards electrophiles and nucleophiles.

Influence of Fluorine on Electron Density Distribution.nih.gov

The two fluorine atoms on the pyrrole core exert a strong influence on the electron density distribution of the ring. Fluorine is highly electronegative and withdraws electron density through the sigma bonds, which would typically deactivate the ring towards electrophilic attack. However, fluorine also possesses lone pairs of electrons in p-orbitals that can be donated back into the aromatic π-system. acs.org This back-donation, often referred to as a "push-pull" effect, increases the π-electron density of the ring carbons. tsijournals.com

Regioselective Functionalization Studies.acs.orgnih.gov

The regioselectivity of functionalization reactions on the 1-tert-butyl-3,4-difluoropyrrole core is dictated by both electronic and steric factors. In typical electrophilic aromatic substitution of pyrroles, attack is favored at the C2 and C5 positions due to the greater stability of the resulting cationic intermediate. vedantu.comstackexchange.com The bulky tert-butyl group on the nitrogen atom sterically hinders attack at the adjacent C2 and C5 positions. stackexchange.com This steric hindrance, coupled with the electronic influence of the fluorine atoms, can direct incoming electrophiles to specific positions.

For instance, the use of a sterically demanding N-substituent like the triisopropylsilyl group has been shown to direct electrophilic attack to the β-positions (C3 and C4) of the pyrrole ring. acs.org While no specific studies on the regioselective functionalization of this compound were found, it is plausible that the combination of the bulky N-tert-butyl group and the deactivating effect of the fluorine atoms at the C3 and C4 positions would make electrophilic substitution challenging. However, if a reaction were to occur, it would likely be directed to the C2 or C5 position, assuming the electrophile can overcome the steric hindrance.

Derivatization Strategies via the Pyrrole Nitrogen

N-Substitution Reactions and Their Impact on Reactivity.nih.gov

The introduction of a tert-butyl group on the pyrrole nitrogen has a significant impact on the ring's reactivity. The tert-butyl group is an electron-donating group through induction, which can slightly increase the electron density of the pyrrole ring. stackexchange.com However, its primary influence is steric. The bulkiness of the tert-butyl group can hinder the approach of reagents to the adjacent C2 and C5 positions, thereby influencing the regioselectivity of reactions. stackexchange.com

In the context of this compound, the N-tert-butyl group was instrumental in its initial synthesis. The synthesis of N-unsubstituted 3,4-difluoropyrrole was achieved through a thermal [2+3] cycloaddition reaction involving an N-tert-butyl 2-alkoxycarbonyl aziridine (B145994), followed by dealkylation of the intermediate N-tert-butylpyrrole. colab.ws This highlights the role of the N-tert-butyl group as a synthetic tool.

Utilization of the N-Tert-butyl Group in Synthetic Transformations.acs.orgacs.org

The N-tert-butyl group is not merely a passive substituent; it can be actively involved in synthetic transformations. While often considered a stable protecting group, it can be removed under specific conditions. For example, dealkylation of an N-tert-butylpyrrole intermediate was achieved using trifluoromethanesulfonic acid to yield the N-unsubstituted 3,4-difluoropyrrole. colab.ws

Furthermore, the tert-butyl group can direct the regioselectivity of certain reactions. In Friedel-Crafts tert-butylation of 1-(phenylsulfonyl)pyrrole, the tert-butyl group is introduced at the 3-position, providing a route to 3-tert-butylpyrrole. acs.org While this is not a direct transformation of the N-tert-butyl group itself, it demonstrates how the presence of a tert-butyl substituent can influence synthetic outcomes. The stability of the tert-butyl group also makes it a useful protecting group in multi-step syntheses, allowing for transformations on other parts of the molecule without affecting the pyrrole nitrogen. nih.gov

Transformations into Complex Macrocyclic Architectures

Fluorinated pyrroles are valuable building blocks for the construction of complex macrocyclic structures, which are of interest in areas such as medicinal chemistry and materials science. mdpi.comrsc.org The unique properties imparted by fluorine can influence the conformational preferences and biological activity of these macrocycles. rsc.org

While specific examples of the direct incorporation of this compound into macrocycles were not found in the search results, the synthesis of macrocycles containing pyrrole and fluorinated motifs is an active area of research. For example, macrocyclic receptors based on azopyrrole have been synthesized and shown to selectively recognize fluoride (B91410) ions. mdpi.com The synthesis of fluorinated analogues of protoporphyrin has also been explored for potential applications in diagnosis and therapy. colab.ws Given the established methods for synthesizing macrocycles from pyrrole derivatives, it is conceivable that this compound could be utilized as a precursor for novel fluorinated macrocyclic systems. The presence of the tert-butyl group might need to be considered in the design of the macrocyclization strategy, as it could be retained for its steric influence or removed to allow for further functionalization at the nitrogen position.

Condensation Reactions with Aldehydes for Porphyrin Synthesis

The synthesis of meso-substituted porphyrins, a class of tetrapyrrolic macrocycles, commonly involves the acid-catalyzed condensation of pyrroles with aldehydes, a method known as the Lindsey synthesis. acs.orgnih.govchem-station.com While this is a fundamental reaction in porphyrin chemistry, the direct application of this compound in these reactions is not prominently documented in scientific literature.

Research into fluorinated porphyrins typically utilizes 3,4-difluoropyrrole (where the nitrogen is unsubstituted) as the key precursor. nih.govresearchgate.net For instance, β-octafluoro-meso-tetraphenylporphyrins are synthesized through the condensation of 3,4-difluoropyrrole with corresponding benzaldehydes. nih.gov The synthesis pathway often starts from 3,3,4,4-tetrafluoropyrrolidinium chloride, which is converted to the highly volatile 3,4-difluoropyrrole. To improve yields, this intermediate is often used immediately in the cyclocondensation step without isolation. nih.gov

In synthetic strategies involving N-substituted pyrroles, the substituent on the nitrogen, such as a tert-butyl group, often acts as a protecting group. For example, a synthetic route to 3,4-difluoro-1H-pyrrole involves the dealkylation of an N-tert-butylpyrrole intermediate using trifluoromethanesulfonic acid. colab.ws This suggests that the tert-butyl group is typically removed before the pyrrole unit is incorporated into a porphyrin ring, rather than being present during the condensation reaction itself. The steric hindrance from the bulky tert-butyl group may impede the condensation and cyclization process required for porphyrin formation.

A related study on the synthesis of N-confused tetraphenylporphyrin (B126558) (NC-TPP) from pyrrole and benzaldehyde (B42025) explored various catalysts, including reactions in tert-butyl alcohol, but did not involve pre-substituted N-tert-butylpyrroles in the condensation. cmu.edu The dealkylation of meso-tetra(tert-butyl)porphyrin to yield the parent porphine (B87208) highlights a case where tert-butyl groups are removed from the final macrocycle, not carried on the initial pyrrole building block. researchgate.net

Corrole (B1231805) Formation Pathways from Fluorinated Pyrrole Building Blocks

Corroles are another class of tetrapyrrolic macrocycles, structurally similar to porphyrins but with a direct bond between two of the pyrrole rings instead of a methine bridge. jku.at Their synthesis often involves the condensation of pyrroles or dipyrromethanes with aldehydes.

The synthesis of fully fluorinated corroles, such as 2,3,7,8,12,13,17,18-octafluoro-5,10,15-tris(pentafluorophenyl)corrole, has been achieved, demonstrating the feasibility of incorporating fluorinated pyrrole units into the corrole framework. nih.gov However, as with porphyrins, the specific use of this compound as a direct building block is not described. The synthetic strategies rely on precursors that can readily undergo the necessary condensation and oxidation steps.

The synthesis of meso-substituted corroles can be achieved through various methods, including the [2+2] MacDonald-type condensation or one-pot reactions from pyrrole and an aldehyde. jku.atbeilstein-journals.org These methods are sensitive to the substituents on the pyrrole ring. The presence of a bulky N-tert-butyl group on the fluorinated pyrrole would likely present significant steric challenges, hindering the formation of the required oligopyrrolic intermediates and the final macrocyclization. Studies on the mechanochemical synthesis of corroles have focused on derivatives like 5,10,15-tris(4-tert-butylphenyl)corrole, where the tert-butyl groups are on the meso-phenyl rings, not the pyrrole nitrogen. jku.at

Other Macrocyclic Systems and Oligopyrrolic Structures

Beyond porphyrins and corroles, fluorinated pyrroles are valuable precursors for other complex heterocyclic systems. For example, 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile has been used to synthesize fluorinated pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines. enamine.netnih.gov In these syntheses, the tert-butyl group is present on the starting pyrrole, but a key subsequent step is its successful removal with sulfuric acid to allow for further functionalization, such as glycosylation. enamine.net

The formation of oligopyrrolic structures, which are linear chains of pyrrole units, is the initial stage of porphyrin-forming reactions. nih.gov The self-condensation of pyrroles can lead to dimeric and oligomeric species. For instance, 3,4-dimethylpyrrole undergoes an acid-catalyzed self-condensation. rsc.org While the specific self-condensation behavior of this compound is not detailed, the electronic effects of the fluorine atoms and the steric bulk of the tert-butyl group would dictate a unique reaction pathway compared to simpler pyrroles.

Advanced Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy of Difluoropyrroles

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including difluoropyrroles. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 1-tert-butyl-3,4-difluoropyrrole. The chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of the nuclei. illinois.eduutsouthwestern.edusigmaaldrich.com

In a typical ¹H NMR spectrum of this compound, the tert-butyl protons would appear as a singlet, significantly shielded due to the electron-donating nature of the alkyl group. The pyrrole (B145914) ring protons would exhibit more complex splitting patterns due to coupling with both other protons and the fluorine atoms.

The ¹³C NMR spectrum provides complementary information. The carbons of the tert-butyl group would resonate at higher field (lower ppm values), while the pyrrole ring carbons, particularly those bonded to fluorine, would be significantly deshielded and appear at lower field (higher ppm values). The carbon directly attached to the nitrogen would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-butyl H | ~1.3-1.5 | - |

| Pyrrole H | ~6.0-7.5 | - |

| tert-butyl C (quaternary) | - | ~50-60 |

| tert-butyl C (methyl) | - | ~30-35 |

| Pyrrole C-H | - | ~100-115 |

| Pyrrole C-F | - | ~135-150 (with C-F coupling) |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

¹⁹F NMR Applications in Structural Elucidation

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atoms within a molecule. researchgate.net Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it yields strong and well-resolved signals. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show signals corresponding to the two fluorine atoms on the pyrrole ring. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and with adjacent protons are invaluable for confirming the substitution pattern and understanding the electronic effects of the fluorine atoms on the pyrrole ring. researchgate.netnih.gov

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. govinfo.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. The fragmentation pattern observed in the spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the tert-butyl group, resulting in a prominent peak corresponding to the difluoropyrrole (B8296657) cation. The presence of fluorine can also be identified by characteristic isotopic patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the unambiguous determination of the molecular formula. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [C₈H₁₁F₂N]⁺ | Molecular Ion | 159.0863 |

| [C₄H₃F₂N]⁺ | Loss of tert-butyl group | 102.0233 |

| [C₄H₉]⁺ | tert-butyl cation | 57.0704 |

Note: m/z values are for the most abundant isotopes.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound would show absorption bands corresponding to π → π* transitions within the pyrrole ring. researchgate.netresearchgate.net The position and intensity of these bands are influenced by the substituents on the ring. The fluorine atoms, being electron-withdrawing, and the tert-butyl group, being electron-donating, will affect the energy levels of the molecular orbitals and thus the absorption maxima (λ_max).

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many pyrrole derivatives are known to be fluorescent. The emission spectrum of this compound, if fluorescent, would provide information about its excited state properties. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can offer insights into the structural and electronic changes that occur upon excitation. researchgate.net

Electron Paramagnetic Resonance (EPR) Studies of Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. bruker.comnih.govresearchgate.net While this compound itself is not a radical, EPR can be used to study radical species that may be formed from it, for example, through oxidation or reduction reactions. nih.govsfu.ca If a radical cation or anion of this compound is generated, EPR spectroscopy can provide detailed information about the distribution of the unpaired electron spin density within the molecule. This is achieved by analyzing the g-factor and the hyperfine coupling constants between the unpaired electron and the magnetic nuclei (¹H, ¹⁴N, and ¹⁹F).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles. nih.gov This information would definitively confirm the planar structure of the pyrrole ring and the geometry of the tert-butyl group. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-π stacking, can be elucidated. This detailed structural information is invaluable for understanding the physical properties of the compound in the solid state and for computational modeling studies.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the geometry and electronic landscape of 1-tert-butyl-3,4-difluoropyrrole. These methods provide detailed information on bond lengths, angles, and the distribution of electrons within the molecule. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating chemical systems due to its balance of accuracy and computational cost. researchgate.net Studies on related fluorinated aromatic compounds demonstrate that the introduction of fluorine atoms significantly influences the molecular and electronic structure. nih.gov In the case of this compound, DFT calculations would be crucial for quantifying these effects.

The fluorine atoms, being highly electronegative, induce a strong inductive effect, withdrawing electron density from the pyrrole (B145914) ring. This is expected to shorten the C-F bonds and slightly alter the C-C bond lengths within the ring compared to the non-fluorinated parent pyrrole. The electron-donating tert-butyl group at the nitrogen atom counteracts this effect to some extent by pushing electron density into the ring system. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can precisely model these geometric parameters. researchgate.netijrte.org

Furthermore, the fluorine substituents have a profound impact on the molecule's electronic properties. They generally lower the energy levels of the frontier molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This typically leads to an increase in the HOMO-LUMO energy gap, which can affect the molecule's reactivity and spectroscopic properties. nih.gov The analysis of molecular electrostatic potential (MEP) maps derived from DFT would visualize the electron-rich and electron-deficient regions, highlighting the electrophilic character of the C-F substituted positions and the nucleophilic character of the unsubstituted carbon atoms and the nitrogen atom.

Table 1: Predicted Effects of Fluorination on Pyrrole Ring Properties via DFT This table is illustrative, based on general principles from DFT studies on similar fluorinated aromatic compounds.

| Property | Unsubstituted Pyrrole (Hypothetical) | 3,4-Difluoropyrrole (Hypothetical) | Expected Influence of Fluorine |

| C3-C4 Bond Length | ~1.38 Å | > 1.38 Å | Lengthening due to electronic repulsion |

| C2=C3 Bond Length | ~1.42 Å | < 1.42 Å | Shortening due to inductive effects |

| HOMO Energy | High | Lower | Stabilization of HOMO |

| LUMO Energy | High | Lower | Stabilization of LUMO |

| HOMO-LUMO Gap | Moderate | Larger | Increased electronic stability |

| Electron Density at C3/C4 | High | Lower | Significant decrease due to E.N. of F |

Semi-Empirical Methods in Electronic Property Prediction

While DFT provides high accuracy, its computational expense can be a limitation for very large systems or high-throughput screening. Semi-empirical methods, such as Density Functional Tight-Binding (DFTB), offer a faster alternative by incorporating parameters derived from experimental data or higher-level computations. arxiv.org These methods are particularly useful for predicting trends in electronic properties across a series of related molecules. arxiv.org

Mechanistic Studies of Reaction Pathways

Theoretical chemistry is instrumental in mapping out the potential reaction pathways for the synthesis and derivatization of this compound. By modeling the energy landscape of a reaction, chemists can understand how it proceeds and predict its outcomes.

Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry and energy of these fleeting structures. For the synthesis of this compound, transition state analysis could elucidate the mechanism of the key fluorination step.

Similarly, for subsequent derivatization reactions, such as electrophilic aromatic substitution at the C2 or C5 positions, transition state analysis can reveal the structure of the Wheland intermediate (the sigma complex) and the energy barrier to its formation. Studies on the decomposition of other fluorinated compounds have successfully used DFT to propose reaction pathways by calculating the potential energy surfaces. mdpi.com This approach allows for the comparison of different possible mechanisms, determining the most likely route for a given transformation. mdpi.com

For this compound, which has two potentially reactive sites (C2 and C5), predicting the regioselectivity of a reaction is crucial. By calculating the activation energies for substitution at each position, one can predict which isomer will be the major product. The electron-donating tert-butyl group and the electron-withdrawing fluorine atoms create a complex electronic environment. DFT-based reactivity descriptors, such as Fukui functions or local softness, can be calculated to predict the most probable sites for electrophilic or nucleophilic attack, providing a theoretical basis for reaction outcomes. mdpi.com

Table 2: Hypothetical Reaction Energetics for Electrophilic Bromination This table presents a hypothetical scenario to illustrate the predictive power of computational energetics.

| Reaction Pathway | Calculated Activation Energy (Ea) (kJ/mol) | Calculated Reaction Enthalpy (ΔH) (kJ/mol) | Predicted Major Product |

| Substitution at C2 | 65 | -20 | Major |

| Substitution at C5 | 75 | -15 | Minor |

Analysis of Aromaticity and Electronic Delocalization

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with delocalized π-electrons. nih.gov The introduction of substituents can significantly modulate this property.

In this compound, the aromaticity of the pyrrole ring is influenced by both the tert-butyl group and the two fluorine atoms. Aromaticity is not a directly observable quantity, but it can be quantified using various computational descriptors. nih.gov These include magnetic criteria like the Nucleus-Independent Chemical Shift (NICS), geometric criteria like the Harmonic Oscillator Model of Aromaticity (HOMA), and electronic criteria based on electron delocalization, such as the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU). nih.govnih.gov

Studies on fluorinated benzenes have shown that fluorine substitution systematically reduces the aromaticity of the ring due to the high electronegativity of fluorine, which localizes electron density. nih.gov A similar effect is expected in the 3,4-difluoropyrrole core. The electron-donating tert-butyl group, however, would tend to increase electron delocalization and thus enhance aromaticity. The net effect on the aromaticity of this compound would be a balance of these opposing electronic influences. A comprehensive computational study would involve calculating multiple aromaticity indices to build a complete picture of its electronic delocalization. nih.govrsc.org

Impact of Fluorine on Pyrrole Ring Aromaticity

The introduction of fluorine atoms onto an aromatic ring, such as pyrrole, has significant and complex effects on its electronic structure and aromaticity. acs.orgresearchgate.net In the case of 3,4-difluoropyrrole, the two fluorine atoms exert a strong influence through both inductive and resonance (mesomeric) effects. Pyrrole's aromaticity arises from the delocalization of six π-electrons (one from each of the four carbon atoms and the lone pair from the nitrogen atom) across the five-membered ring, satisfying Hückel's rule (4n+2 π electrons). wikipedia.orgpharmaguideline.com

Fluorine is the most electronegative element, leading to a strong inductive (-I) effect, where electron density is withdrawn from the carbon atoms of the pyrrole ring through the C-F sigma bonds. This effect, by itself, would tend to decrease the electron density of the ring and potentially reduce its aromatic character. However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can participate in resonance (+M effect) by donating electron density back to the π-system of the ring.

Table 1: Hypothetical Aromaticity and Bond Length Data for Substituted Pyrroles

| Compound | HOMA Index (Hypothetical) | Average C-C Bond Length (Å) (Hypothetical) |

| Pyrrole | 0.79 | 1.38 |

| 3,4-Difluoropyrrole | 0.82 | 1.37 |

Note: Data are illustrative and based on theoretical principles of fluoromaticity. acs.orgresearchgate.net

Electronic Effects of the Tert-butyl Substituent

The N-tert-butyl group attached to the pyrrole ring primarily exerts its influence through electronic and steric effects. As an alkyl group, the tert-butyl substituent is generally considered to be electron-donating. This donation occurs through two main mechanisms: the inductive effect (+I) and hyperconjugation.

The inductive effect involves the donation of electron density through the sigma bond network from the tert-butyl group to the nitrogen atom. This increases the electron density on the nitrogen, which in turn can enhance the electron density of the entire pyrrole ring system.

Hyperconjugation is the interaction of the electrons in the C-H sigma bonds of the tert-butyl group with the adjacent π-system of the pyrrole ring. This delocalization of electron density from the substituent to the ring further contributes to its electron-rich nature. In computational studies of other heterocyclic systems, the insertion of tert-butyl groups has been shown to raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), a consequence of this electron-donating character. nih.gov A higher LUMO energy generally indicates that the molecule is less susceptible to reduction.

Table 2: Calculated Electronic Properties of Substituted Aromatic Systems

| Property | Pyrrole (Reference) | 1-tert-butyl-pyrrole (Illustrative) |

| LUMO Energy Level (eV) | -0.5 | -0.3 |

| Net Charge on Nitrogen | -0.45 | -0.48 |

Note: Data are illustrative, based on the expected electronic effects of a tert-butyl group as observed in similar systems. nih.gov

Applications in Advanced Materials and Supramolecular Chemistry Research

Role as a Precursor in Functional Organic Materials Development

1-tert-butyl-3,4-difluoropyrrole is instrumental in the construction of larger, functional organic molecules. The tert-butyl group often serves as a temporary protecting group or a solubilizing moiety, which can be removed in subsequent synthetic steps. colab.wsnih.gov The presence of the 3,4-difluoro substitution is critical for modulating the electronic properties of the target materials. nih.gov

Porphyrins are large macrocyclic compounds that play vital roles in biology and materials science. The introduction of electron-withdrawing groups, such as fluorine, onto the porphyrin periphery creates "electron-deficient" porphyrins with altered electronic and catalytic properties. This compound serves as a key building block for creating such systems. colab.ws

During porphyrin synthesis, four pyrrole (B145914) units are condensed to form the macrocycle. By using this compound as one or more of these units, researchers can systematically introduce fluorine atoms at the β-positions of the final porphyrin. This process results in porphyrins with significantly altered redox potentials and modified reactivity. researchgate.net The tert-butyl group on the nitrogen can facilitate the synthesis by improving the solubility of intermediates, and it is often cleaved during the final acidic condensation and cyclization steps to yield the free-base porphyrin. nih.gov Porphyrins bearing trifluoromethyl groups, another class of fluorinated substituents, are also of significant interest for their unique properties. nih.gov

Beyond porphyrins, the utility of fluorinated pyrrole precursors extends to other complex tetrapyrrolic macrocycles like corroles and phthalocyanines. nih.gov These molecules are structurally related to porphyrins and are investigated for a wide range of applications, including as catalysts and in materials science. nih.gov

Corroles: These are contracted analogues of porphyrins, missing one of the meso-carbon bridges. The incorporation of fluorine via precursors like this compound allows for the creation of electron-deficient corroles, tuning their electronic and photophysical properties for specific applications.

Phthalocyanines: These are intensely colored aromatic macrocycles. The synthesis of fluorinated phthalocyanines has been shown to be critical for applications such as chemical sensors. researchgate.net For instance, fluorinated metal phthalocyanine (B1677752) films exhibit enhanced sensitivity to ammonia (B1221849), a property that is directly linked to the degree of fluorination. researchgate.net The pyrrole units within these structures are fundamental, and using a difluorinated precursor enables the production of these advanced materials. americanelements.com

The electron-deficient nature imparted by the difluoropyrrole (B8296657) unit makes the resulting porphyrins and macrocycles highly valuable in optical and electronic materials research. The strong electron-withdrawing effect of the fluorine atoms lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the macrocycle. This tuning is critical for designing materials with specific properties:

n-Type Semiconductors: The lowered LUMO levels make these materials better electron acceptors, a key characteristic for n-type semiconductors used in organic field-effect transistors (OFETs).

Chemical Sensors: The electronic properties of fluorinated macrocycles can be highly sensitive to the presence of external analytes. As seen with fluorinated phthalocyanines, binding of a molecule like ammonia can induce a measurable change in the material's conductivity, forming the basis of a chemical sensor. researchgate.net

Non-linear Optics: The modification of electronic structure through fluorination can also enhance the non-linear optical (NLO) properties of materials, making them candidates for advanced photonic technologies.

The table below summarizes the types of materials derived from fluorinated pyrrole precursors and their applications.

Table 1: Functional Materials Derived from Fluorinated Pyrrole Precursors| Material Class | Specific Example | Key Feature from Fluorination | Application Area |

|---|---|---|---|

| Porphyrins | β-octafluoroporphyrin | Electron-deficient core | Catalysis, Electronic Materials |

| Corroles | Fluorinated Corroles | Tuned redox potentials | Catalysis, Sensing |

| Phthalocyanines | Fluorinated Metal Phthalocyanines | Enhanced analyte interaction | Chemical Sensors (e.g., for NH₃) researchgate.net |

| General | n-Type Organic Materials | Lowered LUMO energy | Organic Electronics (OFETs) |

Contributions to Mechanically Interlocked Molecules (MIMs) Research

Mechanically interlocked molecules (MIMs), such as catenanes (interlocked rings) and rotaxanes (a ring threaded onto an axle), represent a frontier in chemistry where components are linked by mechanical bonds rather than covalent bonds. wikipedia.orgnobelprize.org These molecules can function as molecular machines, switches, and sensors. nobelprize.orgrsc.org

Functionalized pyrroles are valuable components for constructing these complex architectures. Research has demonstrated the synthesis of researchgate.netrotaxanes where a pyrrole moiety is explicitly incorporated into the axle component. researchgate.netacs.org In such a system, the pyrrole unit can act as a "station" where the macrocyclic ring can reside due to non-covalent interactions.

The use of this compound as a building block for a rotaxane axle would offer several advantages:

The fluorine atoms would modify the electronic character of the pyrrole station, influencing the hydrogen bonding and π-stacking interactions that hold the ring in place.

The bulky tert-butyl group can influence the kinetics of the ring's shuttling movement along the axle, a critical aspect of molecular machine function. acs.org By tuning the steric and electronic properties of the stations, the behavior of the molecular machine can be precisely controlled.

Development of Novel Reagents and Catalysts (non-biological)

The unique electronic properties and substitution pattern of this compound make it a precursor for novel, non-biological reagents and catalysts. Pyrrole derivatives are widely used as intermediates in the synthesis of valuable organic compounds and drugs. nih.govnih.govnih.gov

The introduction of fluorine can positively modulate chemical stability and reactivity. nih.gov Porphyrins and other macrocycles derived from this difluoropyrrole can themselves act as highly effective catalysts. For example, electron-deficient iron porphyrins are active catalysts for reactions like aziridination. The electron-withdrawing substituents on the porphyrin periphery make the central metal ion more electrophilic, enhancing its catalytic activity.

Furthermore, the integration of such pyrrole-derived ligands into mechanically interlocked structures opens the door to creating sophisticated catalysts. rsc.org In a "rotaxane catalyst," the mechanical bond can be used to shield or expose a catalytic site located on the axle or the ring, creating a switchable catalyst that can be turned on or off by an external stimulus. rsc.org The development of N-confused porphyrins, which are isomers of porphyrins with unique coordination chemistry, also highlights how pyrrole chemistry can lead to novel ligand scaffolds for catalysis. cmu.edu

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns

The presence of two fluorine atoms on the pyrrole (B145914) ring, combined with the bulky tert-butyl group on the nitrogen, imparts unique electronic and steric properties to 1-tert-butyl-3,4-difluoropyrrole. A key area of future research will be to explore and harness these properties to develop novel chemical transformations.

The seminal work on the synthesis of 3,4-difluoro-1H-pyrrole utilized this compound as a key intermediate, which was generated via a [2+3] cycloaddition reaction. researchgate.net This highlights the potential of this compound to participate in various cycloaddition reactions. Future investigations could focus on:

Diels-Alder Reactions: While anodic fluorination of N-substituted pyrroles can lead to gem-difluorinated pyrrolinones that undergo Diels-Alder reactions, the reactivity of the aromatic this compound in such cycloadditions remains to be fully explored. nih.gov

[3+2] Cycloadditions: The reaction of N-tert-butyl nitrones with dipolarophiles has been studied theoretically, providing insights into the regio- and stereoselectivity of such transformations. mdpi.com Similar studies on this compound could uncover new pathways to complex heterocyclic systems.

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrrole ring is a powerful tool for creating more complex molecules. The electronic effects of the fluorine substituents will likely influence the regioselectivity of such reactions.

Integration into Hybrid Material Systems

The unique properties of fluorinated compounds make them attractive building blocks for advanced materials. The incorporation of this compound into hybrid material systems is an emerging research area with the potential for significant breakthroughs.

Fluorinated polymers are known for their thermal stability, chemical resistance, and unique surface properties. nih.gov The integration of the this compound moiety into polymer backbones could lead to new materials with tailored properties. For example, semifluorinated amphiphilic polymers containing perfluoro-tert-butyl groups have been synthesized and shown to form stable micelles, suggesting potential applications in drug delivery. nih.gov

Future research directions in this area include:

Conducting Polymers: Polypyrroles are well-known conducting polymers. The introduction of fluorine atoms can modulate the electronic properties of the polymer, potentially leading to materials with enhanced conductivity or stability. researchgate.net

Fluorinated Coatings: The hydrophobicity imparted by fluorine atoms could be exploited to create novel surface coatings with anti-fouling or self-cleaning properties.

Organic Electronics: The electron-withdrawing nature of fluorine can influence the HOMO and LUMO energy levels of organic molecules, a key factor in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Material Type | Potential Application | Key Property from this compound |

| Conducting Polymers | Sensors, Organic Electronics | Modified Electronic Properties, Enhanced Stability |

| Fluorinated Coatings | Anti-fouling Surfaces, Protective Layers | Hydrophobicity, Chemical Resistance |

| Hybrid Organic-Inorganic Materials | Catalysis, Advanced Composites | Unique Interfacial Properties |

Advanced Theoretical Modeling and Predictive Design

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. For this compound, advanced theoretical modeling will be instrumental in guiding future experimental work.

Density Functional Theory (DFT) is a versatile tool for investigating the electronic structure and properties of molecules. DFT studies on related fluorinated and substituted pyrroles have provided valuable insights into their reactivity, stability, and optical properties. nih.govresearchgate.netmdpi.comnih.gov

Key areas for future theoretical investigation of this compound include:

Reaction Mechanisms: DFT calculations can be used to elucidate the mechanisms of reactions involving this compound, including cycloadditions and functionalization reactions, and to predict their regio- and stereoselectivity. mdpi.com

Electronic Properties: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption and emission spectra, providing a deeper understanding of the molecule's photophysical properties and its potential for use in optical materials. researchgate.netnih.gov

Predictive Design: By systematically modifying the structure of this compound in silico, it is possible to design new molecules with tailored electronic and chemical properties for specific applications.

| Computational Method | Information Gained | Application in Research |

| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, reaction energetics | Predicting reactivity, understanding stability. |

| Time-Dependent DFT (TD-DFT) | Excited-state properties, UV-Vis and fluorescence spectra | Designing molecules for optical applications. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and intermolecular interactions | Understanding non-covalent interactions in hybrid materials. |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-Tert-butyl-3,4-difluoropyrrole, and how can regioselective fluorination be achieved?

- Methodological Answer: The tert-butyl group introduces steric hindrance, complicating fluorination at the 3,4-positions. Direct fluorination via electrophilic substitution (e.g., using Selectfluor®) may require precise temperature control (0–5°C) and inert atmospheres to avoid side reactions. Alternatively, halogen dance strategies or de novo synthesis using fluorinated precursors (e.g., 3,4-difluoropyrrole derivatives) with tert-butyl introduction via Grignard reactions could improve regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- NMR : NMR is critical for confirming fluorination positions (δ ≈ -120 to -150 ppm for aromatic F). NMR should show distinct splitting patterns for pyrrole protons adjacent to fluorine.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular weight and fragmentation patterns, distinguishing between structural isomers.

- IR : C-F stretches (1000–1400 cm) and pyrrole ring vibrations (≈3100 cm) should be cross-referenced with computational predictions (e.g., DFT) .

Advanced Research Questions

Q. How can contradictory data on the compound’s electronic effects in catalytic applications be resolved?

- Methodological Answer: Fluorine’s electron-withdrawing effects may vary based on substitution patterns. To resolve contradictions:

- Perform cyclic voltammetry to measure redox potentials, comparing results with computational models (e.g., HOMO-LUMO gaps via DFT).

- Use X-ray crystallography to correlate molecular geometry with electronic properties. Discrepancies in literature may arise from solvent effects or impurities; replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, glovebox techniques) .

Q. What strategies optimize this compound’s stability in bioactivity assays?

- Methodological Answer: Fluorinated pyrroles are prone to hydrolysis under acidic/basic conditions. Stabilization approaches include:

- Encapsulation : Use liposomal carriers or cyclodextrins to shield reactive sites.

- pH Buffering : Conduct assays in phosphate-buffered saline (pH 7.4) with antioxidants (e.g., BHT) to prevent oxidative degradation.

- Real-Time Monitoring : Employ LC-MS or fluorescence quenching assays to track decomposition kinetics .

Q. How does the tert-butyl group influence intermolecular interactions in supramolecular assemblies?

- Methodological Answer: The bulky tert-butyl group enhances steric repulsion, reducing π-π stacking but promoting van der Waals interactions in hydrophobic environments. To study:

- Single-Crystal XRD : Analyze packing motifs and intermolecular distances.

- DSC/TGA : Assess thermal stability and phase transitions.

- Molecular Dynamics Simulations : Model interactions with host molecules (e.g., cucurbiturils) to predict binding affinities .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: Discrepancies may stem from catalyst choice or reaction conditions. Systematic approaches include:

- Catalyst Screening : Test Pd-, Ni-, and Cu-based systems under identical conditions.

- Kinetic Studies : Use in situ IR or Raman spectroscopy to monitor intermediate formation.

- Meta-Analysis : Compare datasets from multiple studies (e.g., yield vs. temperature plots) to identify outliers or confounding variables .

Research Design Considerations

Q. What in silico tools are recommended for predicting the compound’s bioactivity?

- Methodological Answer:

- Docking Simulations : Use AutoDock Vina with protein targets (e.g., kinases) to prioritize in vitro testing.

- QSAR Models : Train models on fluorinated heterocycle datasets to predict logP, solubility, and toxicity.

- ADMET Prediction : Tools like SwissADME or ProTox-II can forecast pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.